Naphthyltrifluoroacetone

Description

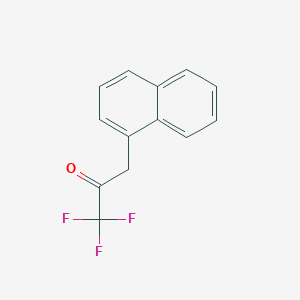

Naphthyltrifluoroacetone is a fluorinated aromatic ketone characterized by a naphthalene ring substituted with a trifluoroacetyl group (CF₃CO-). These compounds are pivotal in organic synthesis, coordination chemistry, and materials science due to the electron-withdrawing trifluoromethyl group, which enhances stability and reactivity .

Properties

Molecular Formula |

C13H9F3O |

|---|---|

Molecular Weight |

238.20 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-naphthalen-1-ylpropan-2-one |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |

InChI Key |

RPKDJVZDOJNHHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Friedel-Crafts Acylation Approach

Complexation and Functionalization

Research indicates that this compound readily forms complexes with heavy lanthanides, as studied via spectroscopic methods. These complexes are synthesized by reacting NTFA with lanthanide salts under controlled conditions, often in aqueous or mixed solvent systems, to explore their coordination chemistry.

- Reaction: NTFA + Heavy Lanthanide Salt (e.g., NdCl₃ or DyCl₃) in citrate-phosphate buffer.

- Outcome: Formation of stable chelates with apparent stability constants ranging from 4.2 to 12.7 (logarithmic units), depending on the lanthanide ion and ligand environment.

Research Findings and Data Summary

| Aspect | Details | References |

|---|---|---|

| Primary Synthesis Route | Friedel-Crafts acylation of naphthalene with trifluoroacetyl chloride | , |

| Reaction Conditions | - Catalyst: AlCl₃ - Solvent: DCM - Temperature: 0°C to RT |

|

| Yield | Typically moderate to high (60-85%), depending on purification | |

| Alternative Routes | Multi-step synthesis involving oxidation, formylation, and esterification | , |

| Complex Formation | Reaction with lanthanide salts to form chelates | |

| Spectroscopic Properties | UV-Vis, IR, NMR, and luminescence studies confirm structure and complexation | , |

Notes on Synthesis Optimization and Challenges

- Selectivity Control: Regioselectivity in acylation can be influenced by substituents and reaction conditions, requiring careful temperature and reagent control.

- Purification: Recrystallization from ethanol or dichloromethane is standard, with chromatography for purity enhancement.

- Yield Enhancement: Use of excess acylating agent and controlled addition improves yields.

Chemical Reactions Analysis

Oxidation Reactions

The trifluoroacetone moiety undergoes oxidation under controlled conditions. Typical ketone oxidation pathways include:

-

Formation of carboxylic acids : Strong oxidizing agents (e.g., KMnO₄/H⁺) cleave the α-C–C bond, yielding trifluoroacetic acid and naphthoic acid derivatives.

-

Peracid-mediated epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) targets the electron-deficient carbonyl group, though regioselectivity depends on steric and electronic factors.

The naphthyl ring itself is susceptible to oxidation by OH radicals, with theoretical studies showing dominant 1-naphthol formation at lower temperatures due to negative activation energies for the initial OH-addition step .

Reduction Reactions

Reduction of the carbonyl group is a hallmark reaction:

-

Catalytic hydrogenation : Using H₂/Pd-C, the ketone reduces to a secondary alcohol, 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanediol.

-

Hydride reductions : NaBH₄ or LiAlH₄ selectively reduce the carbonyl without affecting the aromatic ring.

Nucleophilic Additions

The electron-deficient carbonyl facilitates nucleophilic attack:

| Nucleophile | Product | Conditions |

|---|---|---|

| Grignard reagents | Tertiary alcohol derivatives | Anhydrous THF, 0–25°C |

| Amines | Schiff bases | Acid catalysis (e.g., HCl) |

| Water | Hydrate formation | High pH, aqueous media |

Kinetic studies suggest a two-step mechanism: initial nucleophilic attack followed by proton transfer, with rate constants influenced by solvent polarity .

Friedel-Crafts Acylation

The naphthyl ring participates in electrophilic aromatic substitution:

-

Acylation : Reaction with acetyl chloride/AlCl₃ introduces acetyl groups at the α-position of the naphthalene ring, driven by the electron-donating resonance effects of the trifluoroacetone group .

-

Sulfonation : Concentrated H₂SO₄ yields sulfonated derivatives, though regioselectivity is less predictable due to competing directing effects.

Metal Complexation

Naphthyltrifluoroacetone acts as a ligand for transition and rare-earth metals:

-

Neodymium complexes : Forms stable octahedral complexes exhibiting luminescence and slow magnetic relaxation.

-

Cadmium coordination : Binds via the carbonyl oxygen and naphthyl π-system, altering redox properties.

Thermal and Acid-Catalyzed Decomposition

Under harsh conditions:

-

Decarboxylation : Heating in acidic media removes CO₂, yielding trifluoromethylnaphthalene derivatives.

-

Polymerization : The naphthyl group undergoes radical-initiated polymerization, forming conjugated polyaromatic materials.

Scientific Research Applications

Naphthyltrifluoroacetone has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and as a probe in biochemical assays.

Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which naphthyltrifluoroacetone exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metals such as iron, copper, and nickel, which play crucial roles in the catalytic processes.

Comparison with Similar Compounds

Key Differences :

- This compound features a naphthalene ring, offering extended conjugation and steric bulk compared to phenyl or thienyl analogs.

- Thenoyltrifluoroacetone incorporates a sulfur-containing thiophene ring, enhancing metal-chelating properties .

- 3-Chloro-1,1,1-trifluoroacetone exhibits higher electrophilicity due to the chloro substituent, making it reactive in nucleophilic substitutions .

Reactivity

- Coordination Chemistry: Thenoyltrifluoroacetone acts as a bidentate ligand for metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes used in catalysis and extraction processes .

- Electrophilic Reactions: The trifluoroacetyl group in phenyl trifluoroacetate facilitates acylation reactions, such as the synthesis of trifluoroacetophenones .

- Defluorinative Alkylation : Trifluoroacetaldehyde derivatives undergo defluorinative alkylation, a key step in synthesizing fluorinated pharmaceuticals .

Physical and Chemical Properties

- Solubility : Trifluoroacetyl compounds are generally soluble in polar aprotic solvents (e.g., acetone, dichloromethane) due to their strong dipole moments .

- Thermal Stability : The CF₃ group confers high thermal stability, with decomposition temperatures exceeding 200°C for most derivatives .

- Acidity: The α-hydrogens in (trifluoroacetyl)acetone are highly acidic (pKa ~4.5), enabling enolate formation in mild conditions .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Naphthyltrifluoroacetone with high purity, and how can side reactions be minimized?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to favor nucleophilic substitution or condensation reactions. Use anhydrous solvents and inert atmospheres to prevent hydrolysis of trifluoroacetyl groups. Monitor reaction progress via TLC or GC-MS to detect intermediates. Purify via fractional crystallization or column chromatography using silica gel with hexane/ethyl acetate gradients .

- Data Considerations : Characterize purity using melting point analysis and HPLC (>98% purity threshold). Compare spectral data (e.g., NMR) with literature values to confirm structural integrity .

Q. How can researchers validate the identity of this compound using spectroscopic techniques?

- Analytical Workflow :

and NMR : Identify aromatic protons (6.8–8.2 ppm) and carbonyl carbons (~170–180 ppm).

NMR : Detect trifluoroacetyl signals at −70 to −75 ppm (split due to coupling with adjacent protons).

IR Spectroscopy : Confirm C=O stretching (~1750 cm) and CF vibrations (~1150–1250 cm).

Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What are the standard applications of this compound in coordination chemistry?

- Experimental Design : Use as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems. Assess binding affinity via UV-Vis titration (e.g., λ shifts at 250–300 nm) and stability constants using potentiometric methods. Compare with analogs like 1,1,1-trifluoroacetylacetone for electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives?

- Root-Cause Analysis : Investigate batch-specific variables:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed trifluoroacetate or naphthyl ketones).

- Catalyst Degradation : Test metal catalysts (e.g., Pd/C) for leaching via ICP-OES.

- Statistical Modeling : Apply factorial design to isolate critical factors (e.g., solvent purity, catalyst loading) .

Q. What mechanistic insights explain the solvent-dependent stability of this compound?

- Computational Approach : Perform DFT calculations (e.g., Gaussian 09) to model solvation effects on the trifluoroacetyl group’s electrophilicity. Correlate with experimental degradation rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene). Validate with kinetic studies (Arrhenius plots) .

Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity studies?

- Methodology :

Molecular Docking : Simulate binding to serum albumin (PDB ID: 1BM0) using AutoDock Vina.

In Vitro Assays : Measure IC values in cell lines (e.g., HepG2) via MTT assays.

Metabolite Tracking : Use -labeled compounds to trace degradation pathways in microsomal preparations .

Q. What advanced techniques address challenges in quantifying trace this compound in environmental samples?

- Analytical Strategy :

- Sample Prep : Solid-phase extraction (C18 cartridges) with methanol elution.

- Detection : UPLC-QTOF-MS in negative ion mode (LOQ: 0.1 ppb).

- Validation : Spike recovery tests (90–110%) and matrix-matched calibration to correct for ion suppression .

Methodological Best Practices

- Risk Mitigation : Conduct hazard assessments for trifluoroacetyl intermediates (e.g., respiratory irritants) using guidelines from Prudent Practices in the Laboratory .

- Data Reproducibility : Archive raw spectral data and chromatograms in FAIR-compliant repositories (e.g., Zenodo) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.